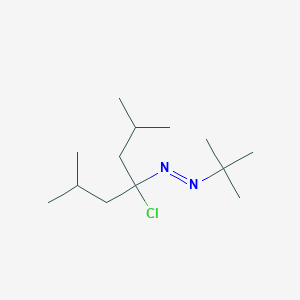![molecular formula C16H13F3O3S B14609784 2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid CAS No. 58727-07-4](/img/structure/B14609784.png)
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. For instance, the trifluoromethylation of a phenyl ring can be achieved using reagents like trifluoromethyl iodide in the presence of a catalyst . The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound . Finally, the phenoxy group is attached via an etherification reaction, often using a phenol derivative and an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro or halogen groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Nitronium ion, halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while electrophilic substitution on the aromatic rings introduces various functional groups .
科学的研究の応用
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular processes . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 4-(Trifluoromethyl)phenylacetic acid
- 2-[3-(Trifluoromethyl)phenyl]propanoic acid
- 4-(Trifluoromethyl)phenol
Uniqueness
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid is unique due to the presence of both a trifluoromethyl group and a sulfanyl group attached to the aromatic rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
58727-07-4 |
|---|---|
分子式 |
C16H13F3O3S |
分子量 |
342.3 g/mol |
IUPAC名 |
2-[4-[3-(trifluoromethyl)phenyl]sulfanylphenoxy]propanoic acid |
InChI |
InChI=1S/C16H13F3O3S/c1-10(15(20)21)22-12-5-7-13(8-6-12)23-14-4-2-3-11(9-14)16(17,18)19/h2-10H,1H3,(H,20,21) |
InChIキー |
LJWNHLRZSXFMSC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)

![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)







![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)

